molecular formula C16H11BrN4O B609199 4-(8-Bromo-2-oxo-1,3-dihydro-1,5-benzodiazepin-4-yl)pyridine-2-carbonitrile CAS No. 946619-21-2

4-(8-Bromo-2-oxo-1,3-dihydro-1,5-benzodiazepin-4-yl)pyridine-2-carbonitrile

Cat. No. B609199
CAS RN: 946619-21-2
M. Wt: 355.2
InChI Key: JNLRDCDCGXPNKH-DEDYPNTBSA-N
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Description

“4-(8-Bromo-2-oxo-1,3-dihydro-1,5-benzodiazepin-4-yl)pyridine-2-carbonitrile” is a chemical compound with the molecular formula C15H9BrN4O . It is also known by the synonyms MNI 137 and MNI137 .


Molecular Structure Analysis

The compound has a complex structure that includes a benzodiazepine ring, a pyridine ring, and a carbonitrile group . The InChI string, which provides a textual representation of the compound’s structure, is InChI=1S/C15H9BrN4O/c16-10-1-2-12-14 (6-10)20-15 (21)7-13 (19-12)9-3-4-18-11 (5-9)8-17/h1-6H,7H2, (H,20,21) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 341.16 g/mol . It has a computed XLogP3-AA value of 2.1, which is a measure of its lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . The topological polar surface area is 78.1 Ų . The compound has a complexity of 497 .

Scientific Research Applications

Synthesis and Derivatives

  • The chemical has been used in the synthesis of various compounds such as Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, and quinazoline derivatives. These compounds have been synthesized using 2-Sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile and other related chemicals (Abdelriheem, Ahmad, & Abdelhamid, 2015).

Antimicrobial Activities

  • New cyanopyridine derivatives, synthesized using similar structures, demonstrated significant antimicrobial activity against a range of aerobic and anaerobic bacteria. This showcases the potential of these compounds in developing new antimicrobial agents (Bogdanowicz et al., 2013).

  • Another study focused on the synthesis of pyridine-3-carbonitrile derivatives, which exhibited antibacterial and antitumor activities. This indicates the broader scope of these compounds in both antimicrobial and cancer research fields (Elewa et al., 2021).

Synthesis of Novel Compounds

  • The compound has been used in the innovative synthesis of pyrimidino and benzodiazepin derivatives. These novel compounds open avenues for further exploration in various fields of medicinal chemistry (Takagi et al., 1986).

Antioxidant and Anticonvulsant Properties

  • Some derivatives of pyridine-3-carbonitrile have been evaluated for their antioxidant and anticonvulsant properties, showing potential in the development of new drugs for neurological disorders (Shaquiquzzaman et al., 2012).

Structural and Spectroscopic Analysis

  • Structural and spectroscopic analyses of pyridine derivatives, including those similar to 4-(8-Bromo-2-oxo-1,3-dihydro-1,5-benzodiazepin-4-yl)pyridine-2-carbonitrile, provide insights into the properties and potential applications of these compounds in various scientific fields (Cetina et al., 2010).

properties

IUPAC Name

4-(8-bromo-2-oxo-1,3-dihydro-1,5-benzodiazepin-4-yl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN4O/c16-10-1-2-12-14(6-10)20-15(21)7-13(19-12)9-3-4-18-11(5-9)8-17/h1-6H,7H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKZCMKOSAKVGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=C(C=C(C=C2)Br)NC1=O)C3=CC(=NC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(8-Bromo-2-oxo-1,3-dihydro-1,5-benzodiazepin-4-yl)pyridine-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(8-Bromo-2-oxo-1,3-dihydro-1,5-benzodiazepin-4-yl)pyridine-2-carbonitrile
Reactant of Route 2
4-(8-Bromo-2-oxo-1,3-dihydro-1,5-benzodiazepin-4-yl)pyridine-2-carbonitrile
Reactant of Route 3
4-(8-Bromo-2-oxo-1,3-dihydro-1,5-benzodiazepin-4-yl)pyridine-2-carbonitrile
Reactant of Route 4
4-(8-Bromo-2-oxo-1,3-dihydro-1,5-benzodiazepin-4-yl)pyridine-2-carbonitrile
Reactant of Route 5
4-(8-Bromo-2-oxo-1,3-dihydro-1,5-benzodiazepin-4-yl)pyridine-2-carbonitrile
Reactant of Route 6
4-(8-Bromo-2-oxo-1,3-dihydro-1,5-benzodiazepin-4-yl)pyridine-2-carbonitrile

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